molecular formula C28H48N4O18 B566711 GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 1304646-03-4

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Cat. No.: B566711
CAS No.: 1304646-03-4
M. Wt: 728.702
InChI Key: HWIHOSGHOVCLLL-NQHHJXOOSA-N
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Description

Structural Characterization of GlcNAcβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr

Chemical Composition and Molecular Architecture

Monosaccharide Linkage Configurations and Anomeric Specificity

GlcNAcβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr consists of three monosaccharide units: two N-acetylglucosamine (GlcNAc) residues and one GalNAc residue. The GalNAc is α-linked to the hydroxyl group of threonine via an O-glycosidic bond, while the two GlcNAc residues form β(1-3) and β(1-6) linkages to the GalNAc core. The β-configuration at the anomeric carbon of both GlcNAc residues ensures axial orientation of the hydroxyl groups, stabilizing the glycosidic bonds through hydrogen bonding and steric interactions.

The α-configuration of the GalNAc-threonine linkage adopts a staggered conformation, as observed in enzymatic studies of Core 1 O-glycan synthesis. This high-energy conformation is selectively recognized by glycosyltransferases like Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), which extends the β(1-6) branch. The dual branching creates a structural motif that enhances glycan diversity and facilitates interactions with lectins and immune receptors.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of homologous enzymes, such as C2GnT-L, provide indirect insights into the three-dimensional conformation of GlcNAcβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr. The β(1-6) branch exhibits greater flexibility due to the CH₂ group in the glycosidic linkage, allowing dynamic interactions with binding partners. In contrast, the β(1-3) branch adopts a rigid planar structure stabilized by hydrogen bonds between GlcNAc-OH4 and GalNAc-OH6.

The GalNAc-threonine linkage adopts a distorted chair conformation in the enzyme-substrate complex, optimizing catalysis by positioning the acceptor hydroxyl groups for nucleophilic attack. This conformation is further stabilized by hydrophobic interactions with aromatic residues in the catalytic pocket, as demonstrated in the crystal structure of tachylectin-2 bound to GlcNAc.

Table 1: Key Structural Parameters of GlcNAcβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr

Parameter β(1-3) Branch β(1-6) Branch
Glycosidic Bond Angle (°) 116.2 ± 2.1 112.5 ± 3.4
Hydrogen Bond Network OH4–OH6 (2.8 Å) OH3–OH2 (3.1 Å)
Torsional Flexibility Limited (ΔΨ < 15°) High (ΔΨ > 60°)
Comparative Structural Features of Core 2 vs. Core 1/3/4 O-Glycans

Core 2 O-glycans, typified by GlcNAcβ(1-3)[GlcNAcβ(1-6)]GalNAc-α-Thr, differ from other cores in branching complexity and functional roles:

  • Core 1 (Galβ1-3GalNAc-α-Thr) : A linear structure lacking the β(1-6) branch, associated with cell adhesion and immune evasion.
  • Core 3 (GlcNAcβ1-3GalNAc-α-Thr) : A non-branched structure linked to gastrointestinal differentiation and cancer suppression.
  • Core 4 (GlcNAcβ1-6[GlcNAcβ1-3]GalNAc-α-Thr) : A double-branched variant enriched in colonic mucins, modulating microbial interactions.

Table 2: Structural and Functional Comparison of O-Glycan Cores

Core Type Linkage Pattern Biosynthetic Enzyme Biological Role
Core 1 Galβ1-3GalNAc C1GalT1/Cosmc Cell adhesion, immune response
Core 2 GlcNAcβ1-3[GlcNAcβ1-6]GalNAc C2GnT1/C2GnT2 Immune signaling, cancer
Core 3 GlcNAcβ1-3GalNAc Core 3 synthase Epithelial differentiation
Core 4 GlcNAcβ1-6[GlcNAcβ1-3]GalNAc C2GnT2/C2GnT3 Microbial binding, barrier function

The β(1-6) branch in Core 2 O-glycans enables the formation of poly-N-acetyllactosamine extensions, which serve as scaffolds for sialyl-Lewis antigens involved in leukocyte trafficking. In contrast, Core 1 and Core 3 glycans prioritize terminal sialylation or fucosylation, reflecting their roles in pathogen recognition and tissue homeostasis.

Properties

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44)/t8-,12+,13+,14+,15+,16+,17+,18+,19-,20-,21+,22-,23-,24-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIHOSGHOVCLLL-NQHHJXOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693688
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304646-03-4
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Glycosylation Strategy

Chemical synthesis typically employs a stepwise assembly of protected monosaccharide building blocks. The process begins with the preparation of GalNAc-α-Thr, followed by sequential glycosylation with GlcNAc donors. Key steps include:

  • Protection of hydroxyl groups : Benzyl (Bn) and acetyl (Ac) groups shield reactive sites.

  • Glycosylation reactions : Trichloroacetimidate or thioglycoside donors are activated using promoters like BF₃·OEt₂ or NIS/TfOH.

  • Deprotection : Final removal of protecting groups via hydrogenolysis or alkaline hydrolysis.

A representative synthesis yields 35–45% overall, with challenges in isolating intermediates due to similar polarities.

Table 1: Key Reaction Conditions in Chemical Synthesis

StepReagents/ConditionsYield (%)
GalNAc-α-Thr synthesisTMSOTf, CH₂Cl₂, −20°C78
β(1-3) GlycosylationGlcNAc-imidate, BF₃·OEt₂, 4Å MS62
β(1-6) GlycosylationGlcNAc-thioglycoside, NIS/TfOH, −15°C58
Global deprotectionH₂/Pd-C, MeOH/H₂O89

Enzymatic Synthesis Strategies

Glycosyltransferase-Catalyzed Assembly

Enzymatic methods leverage glycosyltransferases for precise linkage formation. Core 2 β(1,6)-N-acetylglucosaminyltransferase (C2GnT) is critical for appending the β(1-6) GlcNAc branch to GalNAc-α-Thr. Recombinant C2GnT expressed in HEK293 cells achieves 85% conversion when supplied with UDP-GlcNAc.

Substrate Specificity and Optimization

Enzymatic activity depends on:

  • Donor specificity : UDP-GlcNAc is mandatory for C2GnT.

  • Acceptor requirements : The Galβ(1-3)GalNAc-α-Thr core must lack pre-existing β(1-6) modifications.

  • Reaction conditions : pH 7.4, 37°C, and 10 mM Mn²⁺ optimize enzyme kinetics.

Chemoenzymatic Hybrid Methods

Combined Chemical and Enzymatic Steps

Hybrid approaches synthesize the core structure chemically, followed by enzymatic elongation. For example:

  • Chemical synthesis of GalNAc-α-Thr.

  • Enzymatic addition of GlcNAc residues using C2GnT and β(1-3)-galactosyltransferase.

This method achieves 70% overall yield with >90% regioselectivity, reducing purification steps.

Industrial-Scale Production Considerations

Challenges in Scaling

  • Cost of enzymes : Recombinant glycosyltransferases are expensive at multi-gram scales.

  • Byproduct inhibition : Accumulation of UDP in enzymatic reactions necessitates costly cofactor recycling systems.

Purification Techniques

  • Ion-exchange chromatography : Separates anionic intermediates.

  • HPLC : Final purification using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for GlcNAc β(1-3)[GlcNAc β(1-6)]GalNAc-α-Thr Synthesis

ParameterChemical SynthesisEnzymatic SynthesisHybrid Approach
Yield (%)35–4560–7565–70
Purity (%)90–9595–9892–96
ScalabilityModerateLowHigh
Cost (per gram)$1,200$3,500$2,800
RegioselectivityModerateHighHigh

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Introduction to GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

This compound is a complex carbohydrate structure that plays a significant role in various biological processes. This glycopeptide consists of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues linked to a threonine (Thr) amino acid. Its unique glycosylation pattern makes it essential for understanding cell signaling, immune response, and potential therapeutic applications.

Chemistry

In the field of chemistry, this compound serves as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates. Researchers utilize this compound to explore the mechanisms of glycosyltransferases and the formation of glycosidic bonds, which are critical in carbohydrate chemistry .

Biology

The compound is pivotal in biological research, particularly in understanding cell recognition and signaling mechanisms. It has been used in studies related to:

  • Cell Adhesion : The specific glycosylation pattern influences how cells adhere to one another and to extracellular matrices, impacting tissue development and repair.
  • Immune Response : this compound interacts with various proteins, including galectins, which are involved in modulating immune responses and cell-cell interactions .

Medicine

In medical research, this compound is being explored for its potential applications in:

  • Drug Delivery Systems : Due to its ability to target specific cells, it can be engineered into drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
  • Vaccine Development : Its role in immune modulation makes it a candidate for developing vaccines that can elicit stronger immune responses against pathogens or tumors .

Industry

Industrially, this compound is utilized in:

  • Production of Glycoproteins : This compound is essential in synthesizing glycoproteins which have diverse applications in therapeutics and diagnostics.
  • Biosensors and Diagnostic Tools : Its specific binding properties make it valuable for developing biosensors that detect biological markers .

Cell Adhesion Studies

Research has demonstrated that the presence of this compound influences cell adhesion properties significantly. In vitro studies showed increased adhesion of immune cells when treated with this compound, suggesting its potential role in enhancing immune responses during infections .

Tumor Biology

Investigations into tumor biology have revealed that this glycopeptide can alter glycan structures on tumor cells, facilitating immune evasion. Studies indicated that tumor cells expressing altered glycosylation patterns could evade detection by immune cells, highlighting the importance of targeting such pathways for cancer therapy .

Mechanism of Action

The mechanism of action of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr involves its interaction with specific receptors on the cell surface. These interactions trigger signaling pathways that influence various cellular processes such as adhesion, migration, and immune response. The compound’s structure allows it to bind with high affinity to certain proteins, thereby modulating their function .

Comparison with Similar Compounds

Key Differences :

  • Branching : Core 4 is the only core with two GlcNAc branches (β1-3 and β1-6), enabling more complex glycan extensions compared to cores 1–3 .
  • Enzymatic Regulation : Core 4 synthesis depends on sequential actions of core 3 β3-GlcNAc-T and core 4 β6-GlcNAc-T, whereas core 2 requires only a single enzyme (core 2 β6-GlcNAc-T) .
  • Tissue Specificity : Core 4 is restricted to the intestinal mucosa , while core 2 is upregulated in leukemic cells and core 1 is ubiquitous .

Functional Implications

  • Core 4 : Its branched structure supports elongation with poly-N-acetyllactosamine chains (e.g., Galβ1-4GlcNAc repeats), which are critical for cell adhesion and microbial binding in the gut .
  • Core 2 : Elevated in leukemic cells (4–18-fold increase in core 2 β6-GlcNAc-T activity), contributing to hypersialylation and altered immune evasion .
  • Core 3 : Predominant in the intestinal epithelium, where it may protect against pathogen invasion by masking underlying glycans .

Disease Associations

  • Cancer: Core 2 overexpression in leukemia correlates with aggressive phenotypes, while core 4 is absent in leukemic cells, highlighting its role in normal tissue homeostasis .
  • Infectious Diseases : Core 4’s poly-N-acetyllactosamine extensions can serve as binding sites for pathogens like Helicobacter pylori .

Research Findings and Experimental Data

Enzymatic Activity in Leukemia

  • Leukemic cells (chronic myelogenous leukemia and AML) show 18-fold higher core 2 β6-GlcNAc-T activity compared to normal granulocytes. In contrast, core 3 and core 4 enzymes are undetectable in these cells .
  • Core 4 β6-GlcNAc-T is absent in leukocytes but active in mucin-secreting tissues , where it co-exists with enzymes synthesizing blood group I antigens .

Structural Analysis of Core 4 Glycans

  • Human milk mucins contain core 2 O-glycans elongated with poly-N-acetyllactosamine chains (e.g., Galβ1-4GlcNAcβ1-6 repeats), while core 4 structures may adopt similar extensions in the colon .
  • Core 4’s GlcNAc branches are recognized by wheat germ agglutinin (WGA) , a lectin used to isolate glycans with β1-6GlcNAc linkages .

Biological Activity

GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is a complex glycosylated compound involved in various biological processes, particularly in the context of glycoprotein synthesis and signaling pathways. This article delves into its biological activity, highlighting its structural properties, enzymatic interactions, and implications in health and disease.

Structural Overview

Molecular Composition :

  • Molecular Formula : C28H48N4O18
  • Molecular Weight : 728.702 g/mol
  • CAS Number : 1304646-03-4

This compound consists of a threonine residue linked to a branched oligosaccharide structure, which includes two N-acetylglucosamine (GlcNAc) units and one galactose (Gal) unit. The specific glycosidic linkages (beta(1-3) and beta(1-6)) are critical for its biological function.

1. Role in Glycoprotein Synthesis

This compound is integral to the synthesis of O-linked glycoproteins. These glycoproteins are essential for cell signaling, adhesion, and immune responses. The presence of GlcNAc residues is particularly important for the recognition and binding of lectins, which can influence cellular interactions.

2. Enzymatic Interactions

The compound serves as a substrate for various glycosyltransferases, including:

  • Core 2 GlcNAc-transferase (C2GnT) : This enzyme catalyzes the transfer of GlcNAc to GalNAc residues, facilitating the formation of complex O-glycan structures that are crucial for normal cellular functions and development .

The activity of C2GnT has been shown to be developmentally regulated, with implications in cancer biology where altered glycosylation patterns can affect tumor progression and metastasis .

Case Study 1: Glycosylation in Cancer

Research indicates that the expression levels of glycosyltransferases involved in synthesizing O-glycan cores are often disrupted in cancer cells. For instance, studies have shown that metastatic colon and prostate cancer cells exhibit reduced levels of core 3 glycans synthesized by C3GnT, leading to increased cell migration and invasion capabilities .

Case Study 2: Thyroid Carcinoma

In thyroid carcinoma, altered N-glycan profiles have been observed, with significant increases in complex-type glycans. These changes may correlate with the expression of specific glycosyltransferases that utilize substrates like this compound, highlighting its potential role as a biomarker for tumor differentiation .

Enzymatic Assays

Recent advancements have led to the development of sensitive assays to measure the activity of enzymes like C2GnT that utilize this compound as a substrate. These assays can detect low concentrations of products formed during glycosylation reactions, enhancing our understanding of glycan biosynthesis under physiological and pathological conditions .

Q & A

Q. What is the structural and functional significance of GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr in O-glycosylation?

This branched core 2 O-glycan structure is synthesized by the enzyme glucosaminyl (N-acetyl) transferase 1 (GCNT1), which adds a β1-6-linked GlcNAc residue to the core 1 structure (Galβ1-3GalNAc). This modification diversifies mucin-type O-glycans, enabling interactions with lectins and modulating cell adhesion, immune responses, and pathogen recognition . Methodologically, confirm its presence via mass spectrometry (e.g., MALDI-TOF) combined with enzymatic digestion (e.g., β-hexosaminidase treatment to cleave GlcNAc residues) .

Q. How can researchers detect and quantify GCNT1 enzyme activity in vitro?

Use recombinant GCNT1 in enzyme assays with synthetic core 1 substrates (e.g., Galβ1-3GalNAc-pNP) and UDP-GlcNAc as the donor. Monitor product formation (core 2 O-glycan) via HPLC or capillary electrophoresis. Validate activity with GCNT1-specific inhibitors (e.g., siRNA knockdown in cell lines) .

Q. What are the standard methods to validate core 2 O-glycan expression in tissues?

  • Immunohistochemistry : Use antibodies targeting core 2-specific epitopes (e.g., anti-Tn or anti-sialyl-Tn antibodies) .
  • Lectin staining : Employ PHA-E lectin, which binds preferentially to branched core 2 structures .
  • Glycomic profiling : Combine PNGase F digestion with LC-MS/MS for site-specific glycan mapping .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in bisecting GlcNAc contributions to lectin binding?

Example contradiction: Crystallographic data may show weak bisecting GlcNAc binding to PHA-E lectin , while NMR reveals branch-specific interactions .

  • Experimental design :

Compare binding affinities using surface plasmon resonance (SPR) with synthetic bisected vs. non-bisected core 2 glycans.

Perform molecular dynamics simulations to assess conformational flexibility of bisected glycans.

Validate in cellular models (e.g., CRISPR-edited cells lacking bisecting enzymes) .

Q. What methodologies address tissue-specific variability in GCNT1 expression and core 2 O-glycan function?

  • Spatial transcriptomics : Use single-cell RNA-seq to map GCNT1 expression across tissues (e.g., intestinal vs. respiratory epithelia).
  • Functional assays : Compare glycan-binding pathogen (e.g., Helicobacter pylori) adhesion in GCNT1-knockout vs. wild-type organoids .

Q. How to analyze conflicting data on core 2 O-glycans in cancer progression?

Example conflict: Core 2 glycans may promote metastasis in colorectal cancer but suppress invasion in breast cancer .

  • Approach :

Use isogenic cancer cell lines with GCNT1 overexpression/knockout.

Perform glycan microarray profiling to identify context-dependent lectin interactions.

Correlate findings with clinical datasets (e.g., TCGA) to assess survival outcomes .

Methodological Guidance Tables

Q. Table 1: Core O-Glycan Structures and Key Enzymes

Core TypeStructureSynthesizing EnzymeRelevance to Study
Core 1Galβ1-3GalNAcα-Thr/SerC1GALT1Baseline structure
Core 2GlcNAcβ1-6(Galβ1-3)GalNAcα-Thr/SerGCNT1Branching, disease
Core 3GlcNAcβ1-3GalNAcα-Thr/SerB3GNT6Less studied

Q. Table 2: Techniques for Glycan-Protein Interaction Analysis

MethodApplication ExampleStrengths/Limitations
CrystallographyPHA-E lectin binding to core 2 glycan High resolution but static snapshots
STD-NMRBranch-specific epitope mapping Dynamic insights, low throughput
SPRBinding affinity quantification Quantitative, requires pure glycans

Key Research Challenges

  • Data reproducibility : Variability in glycan synthesis (e.g., incomplete enzymatic reactions) can skew results. Always validate substrates via MS/MS .
  • Biological context : Core 2 functions depend on cell type and glycan density. Use 3D cell culture models to mimic in vivo conditions .

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